molecular formula C16H18N2OS B14981307 1-benzyl-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-benzyl-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B14981307
M. Wt: 286.4 g/mol
InChI Key: BRIRNIJSIFBECT-UHFFFAOYSA-N
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Description

1-BENZYL-4-(ETHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a heterocyclic compound that features a cyclopenta[d]pyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both benzyl and ethylsulfanyl groups in its structure adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-(ETHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases or acids, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-(ETHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups .

Scientific Research Applications

1-BENZYL-4-(ETHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-4-(ETHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-4-(ETHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to the specific combination of benzyl and ethylsulfanyl groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

1-benzyl-4-ethylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C16H18N2OS/c1-2-20-15-13-9-6-10-14(13)18(16(19)17-15)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3

InChI Key

BRIRNIJSIFBECT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=O)N(C2=C1CCC2)CC3=CC=CC=C3

Origin of Product

United States

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